2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine
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Overview
Description
“2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine” is an organic compound that belongs to the class of pyridinylpyrimidines . It is used as a pharmaceutical intermediate . It can be used as an intermediate to synthesize other compounds, such as 2-methoxy-3-pyridinesulfonyl chloride .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline . A specific synthesis method for a similar compound, 2-Methoxy-6-methylpyridine, involves a reaction between 2-chloro-6-methoxypyridine and aqueous methanamine .Chemical Reactions Analysis
The reactions of pyridine derivatives are often centered on the methyl group . For example, the principal use of 2-picoline is as a precursor of 2-vinylpyridine. The conversion is achieved by condensation with formaldehyde .Scientific Research Applications
Crystal Structure Analysis
One study conducted by Schulz et al. explored the crystal structures of monoalkylated 4'-aryl-substituted terpyridines, which are closely related to the target compound. The research highlighted the molecular interactions and structural configurations within the crystals, providing insights into the design of new materials and the understanding of molecular interactions in solid states (Schulz et al., 2004).
Photochemical Reactions
Another area of application is in photochemical reactions, where Sugimori and Itoh examined the effects of UV irradiation on pyridinecarboxamide derivatives in methanol. Their findings contribute to the understanding of photochemical pathways and have implications for the development of photoresponsive materials (Sugimori & Itoh, 1986).
Dye-Sensitized Solar Cells (DSSCs)
In the field of renewable energy, a study by Wei et al. involved synthesizing pyridine-anchor co-adsorbents to enhance the performance of dye-sensitized solar cells. This research demonstrates the potential of such compounds in improving solar cell efficiencies by enhancing light absorption and reducing charge recombination (Wei et al., 2015).
Catalysis
The development of catalysts for chemical synthesis is another application. Nyamato, Ojwach, and Akerman explored the use of (imino)pyridine palladium(II) complexes as catalysts for ethylene dimerization. This research provides insights into the design of selective and efficient catalysts for industrial chemical processes (Nyamato, Ojwach, & Akerman, 2015).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst. The process is mild and functional group tolerant, making it a widely used method for forming carbon-carbon bonds .
Biochemical Pathways
It’s known that similar compounds can influence the pi3k/akt/mtor signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Pharmacokinetics
The compound is a clear colorless to slightly yellow liquid , which suggests it could be absorbed and distributed in the body. Its molecular weight is 109.13 , which is within the range typically favorable for oral bioavailability.
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines .
Action Environment
The action, efficacy, and stability of 2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction it participates in is sensitive to the solvents employed . Additionally, the compound’s stability could be affected by storage conditions .
properties
IUPAC Name |
2-methyl-6-(pyridin-4-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-3-2-4-12(14-10)15-9-11-5-7-13-8-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXLKQXDDJPLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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